Cas no 2375249-30-0 ((1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol)

(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(2,3-difluorophenyl)-2,2-difluoroethan-1-ol
- 2375249-30-0
- EN300-7435224
- (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol
-
- インチ: 1S/C8H6F4O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,7-8,13H/t7-/m1/s1
- InChIKey: JAZBMGZYNMOVSG-SSDOTTSWSA-N
- ほほえんだ: FC([C@@H](C1C=CC=C(C=1F)F)O)F
計算された属性
- せいみつぶんしりょう: 194.03547746g/mol
- どういたいしつりょう: 194.03547746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 20.2Ų
(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7435224-0.5g |
(1R)-1-(2,3-difluorophenyl)-2,2-difluoroethan-1-ol |
2375249-30-0 | 95.0% | 0.5g |
$1058.0 | 2025-03-11 | |
Enamine | EN300-7435224-0.1g |
(1R)-1-(2,3-difluorophenyl)-2,2-difluoroethan-1-ol |
2375249-30-0 | 95.0% | 0.1g |
$470.0 | 2025-03-11 | |
Enamine | EN300-7435224-1.0g |
(1R)-1-(2,3-difluorophenyl)-2,2-difluoroethan-1-ol |
2375249-30-0 | 95.0% | 1.0g |
$1357.0 | 2025-03-11 | |
Enamine | EN300-7435224-10.0g |
(1R)-1-(2,3-difluorophenyl)-2,2-difluoroethan-1-ol |
2375249-30-0 | 95.0% | 10.0g |
$5837.0 | 2025-03-11 | |
1PlusChem | 1P028KLD-250mg |
(1R)-1-(2,3-difluorophenyl)-2,2-difluoroethan-1-ol |
2375249-30-0 | 95% | 250mg |
$893.00 | 2024-05-23 | |
Aaron | AR028KTP-2.5g |
(1R)-1-(2,3-difluorophenyl)-2,2-difluoroethan-1-ol |
2375249-30-0 | 95% | 2.5g |
$3683.00 | 2023-12-15 | |
Aaron | AR028KTP-5g |
(1R)-1-(2,3-difluorophenyl)-2,2-difluoroethan-1-ol |
2375249-30-0 | 95% | 5g |
$5436.00 | 2023-12-15 | |
Aaron | AR028KTP-100mg |
(1R)-1-(2,3-difluorophenyl)-2,2-difluoroethan-1-ol |
2375249-30-0 | 95% | 100mg |
$672.00 | 2025-02-16 | |
Aaron | AR028KTP-500mg |
(1R)-1-(2,3-difluorophenyl)-2,2-difluoroethan-1-ol |
2375249-30-0 | 95% | 500mg |
$1480.00 | 2025-02-16 | |
Enamine | EN300-7435224-5.0g |
(1R)-1-(2,3-difluorophenyl)-2,2-difluoroethan-1-ol |
2375249-30-0 | 95.0% | 5.0g |
$3935.0 | 2025-03-11 |
(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanolに関する追加情報
(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol (CAS No. 2375249-30-0)
The compound (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol, identified by the CAS registry number 2375249-30-0, is a fluorinated alcohol with a chiral center at the carbon atom bearing the hydroxyl group. This compound belongs to the class of organofluorine compounds, which have gained significant attention in recent years due to their unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
The structure of this compound consists of a phenyl ring substituted with two fluorine atoms at the 2 and 3 positions, connected via a single bond to a chiral carbon atom that is further attached to a hydroxyl group and two fluorine atoms on the same carbon. This configuration gives rise to its IUPAC name: (1R)-1-(2,3-difluorophenyl)-2,2-difluoroethanol. The presence of multiple fluorine atoms in the molecule imparts unique electronic and steric properties, making it a valuable substrate for further chemical modifications.
Recent studies have highlighted the importance of fluorinated alcohols like (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol in medicinal chemistry. Fluorine substitution is known to enhance the lipophilicity and bioavailability of drug candidates, which are critical factors in drug design. This compound has been explored as a potential intermediate in the synthesis of bioactive molecules, including antiviral agents and anticancer drugs.
In terms of synthesis, this compound can be prepared through various routes, including nucleophilic substitution reactions or hydroxylation processes involving appropriate fluorinated precursors. The stereochemistry at the chiral center is crucial for its biological activity; hence, asymmetric synthesis methods have been developed to ensure high enantiomeric excess during its preparation.
The physical properties of (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol include a melting point of approximately -65°C and a boiling point around 95°C under standard conditions. Its solubility in water is moderate due to the presence of both polar (hydroxyl) and non-polar (fluorinated phenyl) groups in its structure.
From an environmental perspective, fluorinated compounds like this one are generally considered stable under normal conditions; however, their persistence in the environment requires careful consideration during their use and disposal.
In conclusion, (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol (CAS No. 2375249-30-0) is an intriguing compound with promising applications across multiple disciplines. Its unique combination of fluorine atoms and chiral centers makes it an attractive candidate for further research and development in areas ranging from drug discovery to advanced materials.
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